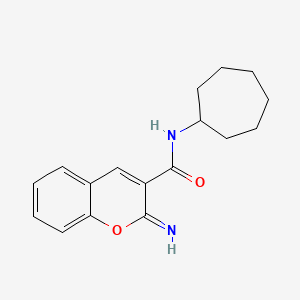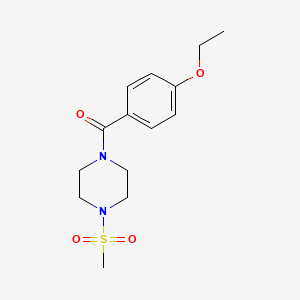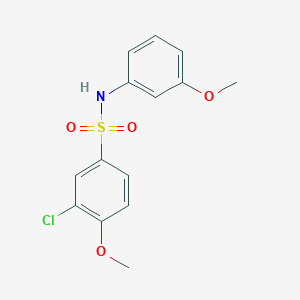
N-cycloheptyl-2-imino-2H-chromene-3-carboxamide
Vue d'ensemble
Description
N-cycloheptyl-2-imino-2H-chromene-3-carboxamide, also known as CHIC-35, is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic properties. CHIC-35 belongs to the class of compounds known as chromenes, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-imino-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. In cancer cells, N-cycloheptyl-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. Inflammation is also believed to be inhibited by N-cycloheptyl-2-imino-2H-chromene-3-carboxamide through the inhibition of enzymes involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
N-cycloheptyl-2-imino-2H-chromene-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-cycloheptyl-2-imino-2H-chromene-3-carboxamide has been shown to induce apoptosis, inhibit DNA replication and repair, and inhibit the activity of enzymes involved in cellular processes. Inflammation is believed to be inhibited by N-cycloheptyl-2-imino-2H-chromene-3-carboxamide through the inhibition of enzymes involved in the production of inflammatory molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cycloheptyl-2-imino-2H-chromene-3-carboxamide is its ability to inhibit the growth of cancer cells and inflammation. This makes it a promising candidate for the development of anticancer and anti-inflammatory drugs. However, there are also limitations to the use of N-cycloheptyl-2-imino-2H-chromene-3-carboxamide in lab experiments. For example, the compound may have off-target effects, meaning that it may interact with other molecules in the cell and produce unintended effects. Additionally, the compound may be toxic to normal cells, making it difficult to use in vivo.
Orientations Futures
There are several future directions for research on N-cycloheptyl-2-imino-2H-chromene-3-carboxamide. One area of research could focus on the development of more potent analogs of the compound, with improved efficacy and reduced toxicity. Another area of research could focus on the identification of the specific enzymes targeted by N-cycloheptyl-2-imino-2H-chromene-3-carboxamide, in order to better understand its mechanism of action. Finally, research could focus on the development of drug delivery systems that would allow for the targeted delivery of N-cycloheptyl-2-imino-2H-chromene-3-carboxamide to cancer cells or inflamed tissues, while minimizing toxicity to normal cells.
Applications De Recherche Scientifique
N-cycloheptyl-2-imino-2H-chromene-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that N-cycloheptyl-2-imino-2H-chromene-3-carboxamide is able to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of anticancer drugs.
Another area of research has focused on the compound's ability to inhibit the activity of enzymes involved in inflammation. Inflammation is a key factor in the development of many diseases, including arthritis and cardiovascular disease. N-cycloheptyl-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the activity of enzymes involved in inflammation, making it a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
N-cycloheptyl-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-16-14(11-12-7-5-6-10-15(12)21-16)17(20)19-13-8-3-1-2-4-9-13/h5-7,10-11,13,18H,1-4,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPRJVZTZKILCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=CC=CC=C3OC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823950 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cycloheptyl-2-imino-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4655041.png)
![3-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4655047.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-1-phenylmethanesulfonamide](/img/structure/B4655051.png)
![N-(4-bromo-2-chlorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4655058.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4655067.png)


![3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B4655083.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-hydroxy-2-pyridinyl)-3-phenylpropanamide](/img/structure/B4655089.png)
![3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4655091.png)
![3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-phenylpropanamide](/img/structure/B4655097.png)
![3-(4-bromophenyl)-2-[(2,6-difluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4655103.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4655134.png)